3-[(5-Chloro-2,4-dimethoxyphenyl)amino]-1-(thiophen-2-yl)propan-1-one
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Overview
Description
3-(5-CHLORO-2,4-DIMETHOXYANILINO)-1-(2-THIENYL)-1-PROPANONE is an organic compound that features a complex structure with multiple functional groups. This compound is characterized by the presence of a chlorinated aniline moiety, a thiophene ring, and a propanone backbone. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-CHLORO-2,4-DIMETHOXYANILINO)-1-(2-THIENYL)-1-PROPANONE typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 5-chloro-2,4-dimethoxyaniline, is synthesized through the chlorination and methoxylation of aniline.
Coupling with Thiophene: The aniline derivative is then coupled with a thiophene derivative under conditions that facilitate the formation of the C-N bond. This step often requires the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Formation of the Propanone Backbone:
Industrial Production Methods
In an industrial setting, the production of 3-(5-CHLORO-2,4-DIMETHOXYANILINO)-1-(2-THIENYL)-1-PROPANONE would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the propanone moiety, converting it to an alcohol.
Substitution: The chlorine atom in the aniline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aniline derivatives, depending on the nucleophile used.
Scientific Research Applications
3-(5-CHLORO-2,4-DIMETHOXYANILINO)-1-(2-THIENYL)-1-PROPANONE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(5-CHLORO-2,4-DIMETHOXYANILINO)-1-(2-THIENYL)-1-PROPANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-BROMO-2,4-DIMETHOXYANILINO)-1-(2-THIENYL)-1-PROPANONE
- 3-(5-CHLORO-2,4-DIMETHOXYANILINO)-1-(2-FURYL)-1-PROPANONE
- 3-(5-CHLORO-2,4-DIMETHOXYANILINO)-1-(2-PYRIDYL)-1-PROPANONE
Uniqueness
3-(5-CHLORO-2,4-DIMETHOXYANILINO)-1-(2-THIENYL)-1-PROPANONE is unique due to the specific combination of functional groups and the presence of the thiophene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H16ClNO3S |
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Molecular Weight |
325.8 g/mol |
IUPAC Name |
3-(5-chloro-2,4-dimethoxyanilino)-1-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C15H16ClNO3S/c1-19-13-9-14(20-2)11(8-10(13)16)17-6-5-12(18)15-4-3-7-21-15/h3-4,7-9,17H,5-6H2,1-2H3 |
InChI Key |
RQHJUUUSZKXBMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NCCC(=O)C2=CC=CS2)Cl)OC |
Origin of Product |
United States |
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